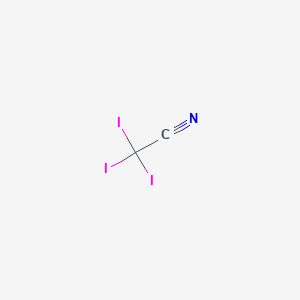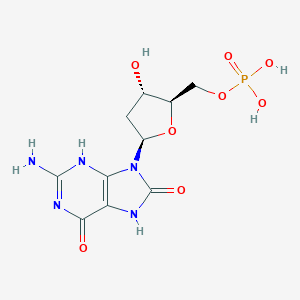
8-Hydroxydeoxyguanosine 5'-monophosphate
准备方法
合成路线和反应条件
8-氧代-dGMP可以通过脱氧鸟苷单磷酸的氧化合成。 一种常见的方法是使用活性氧,如羟基自由基,它氧化脱氧鸟苷单磷酸中的鸟嘌呤碱基形成8-氧代-dGMP .
工业生产方法
8-氧代-dGMP的工业生产通常涉及使用高纯度试剂和受控反应条件进行大规模化学合成,以确保最终产品的均一性和纯度。 高效液相色谱 (HPLC) 通常用于纯化和验证化合物 .
化学反应分析
反应类型
8-氧代-dGMP 经历各种化学反应,包括:
氧化: 进一步氧化会导致其他氧化鸟嘌呤衍生物的形成。
还原: 还原反应可以将 8-氧代-dGMP 还原回其原始形式,脱氧鸟苷单磷酸。
常见试剂和条件
氧化剂: 羟基自由基、过氧化氢。
还原剂: 硼氢化钠、二硫苏糖醇。
反应条件: 通常在生理 pH 和温度下的水溶液中进行.
形成的主要产物
8-氧代-7,8-二氢-2’-脱氧鸟苷: 通过氧化形成的常见产物。
脱氧鸟苷单磷酸: 通过还原反应形成.
科学研究应用
8-氧代-dGMP 由于其作为氧化应激和DNA损伤的生物标志物的作用而广泛用于科学研究。一些关键应用包括:
化学: 用于研究氧化DNA损伤和修复的化学机制。
生物学: 作为各种生物系统中氧化应激的标志物。
医学: 用于与癌症、衰老和神经退行性疾病相关的研究,以研究氧化DNA损伤的影响。
作用机制
8-氧代-dGMP 主要通过在复制过程中掺入 DNA 来发挥其作用。当掺入时,它可以通过与腺嘌呤而不是胞嘧啶配对来引起突变,导致 G:C 到 T:A 的颠换。这会导致基因组不稳定,并导致各种疾病的发生。 该化合物被特定的 DNA 修复酶识别和修复,例如 8-氧代-dGTP 酶,它水解 8-氧代-dGMP 以防止其掺入 DNA .
相似化合物的比较
类似化合物
8-氧代-2’-脱氧鸟苷 (8-氧代-dG): 脱氧鸟苷的另一种氧化衍生物,通常用作氧化应激的生物标志物。
8-氧代-2’-脱氧鸟苷-5’-三磷酸 (8-氧代-dGTP): 一种三磷酸形式,可以在复制过程中掺入 DNA。
8-氧代-2’-脱氧鸟苷-5’-二磷酸 (8-氧代-dGDP): 一种二磷酸形式,可以通过水解转化为 8-氧代-dGMP
独特性
8-氧代-dGMP 在其作为单磷酸衍生物的特定作用中是独一无二的,使其成为研究氧化DNA损伤和修复机制的关键中间体。 它能够掺入 DNA 并引起突变,突出了其在理解各种疾病的分子基础方面的重要性 .
属性
IUPAC Name |
[(2R,3S,5R)-5-(2-amino-6,8-dioxo-1,7-dihydropurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P/c11-9-13-7-6(8(17)14-9)12-10(18)15(7)5-1-3(16)4(23-5)2-22-24(19,20)21/h3-5,16H,1-2H2,(H,12,18)(H2,19,20,21)(H3,11,13,14,17)/t3-,4+,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIVLFLYHYFRKU-VPENINKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)NC2=O)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40925768 | |
| Record name | 9-(2-Deoxy-5-O-phosphonopentofuranosyl)-2-imino-3,9-dihydro-2H-purine-6,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127027-50-3 | |
| Record name | 2′-Deoxy-7,8-dihydro-8-oxo-5′-guanylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127027-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxydeoxyguanosine 5'-monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127027503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-oxo-dGMP | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02023 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 9-(2-Deoxy-5-O-phosphonopentofuranosyl)-2-imino-3,9-dihydro-2H-purine-6,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


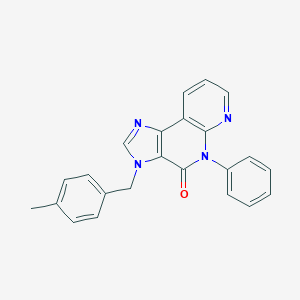
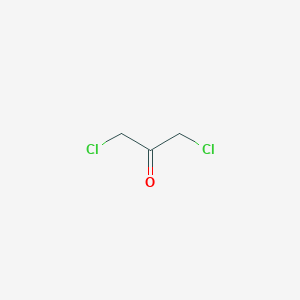
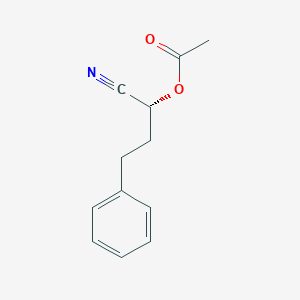
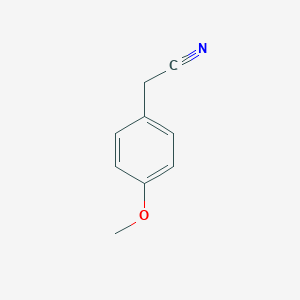
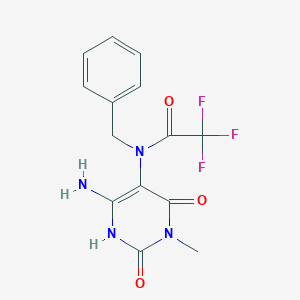
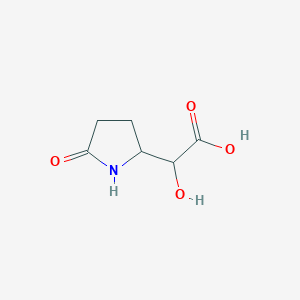
![N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B141496.png)
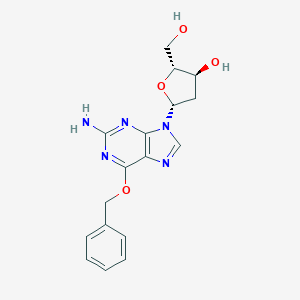
![[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B141501.png)
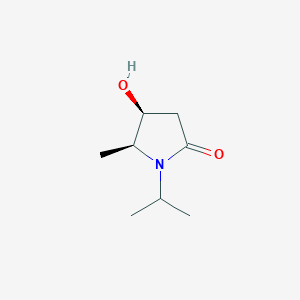
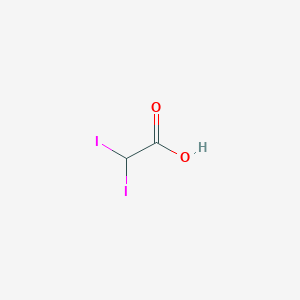
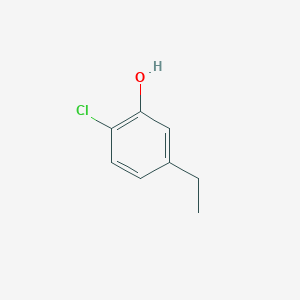
![1-Methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B141510.png)
